5-epi Emtricitabine-13C,15N2 is a labeled analogue of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus infections. This compound is classified as a pharmaceutical agent and is significant in both therapeutic and research contexts, particularly for studies involving drug metabolism and pharmacokinetics.
5-epi Emtricitabine-13C,15N2 can be synthesized through organic chemistry techniques that introduce stable isotopes into the structure of Emtricitabine. It is commercially available from various chemical suppliers, including BOC Sciences and Clearsynth, which provide detailed specifications for its use in research applications.
5-epi Emtricitabine-13C,15N2 falls under the category of antiviral agents, specifically targeting reverse transcriptase in retroviruses. Its classification as a labeled compound allows for enhanced tracking and analysis in biological studies.
The synthesis of 5-epi Emtricitabine-13C,15N2 typically employs standard organic synthesis techniques such as nucleophilic substitution or coupling reactions. These methods are designed to incorporate carbon-13 and nitrogen-15 isotopes into the molecular structure without altering the compound's biological activity.
The synthetic pathway generally involves modifying the parent compound Emtricitabine, which has a complex structure that includes a pyrimidine base linked to an oxathiolane ring. The introduction of isotopes requires careful control of reaction conditions to ensure high yields and purity of the final product.
5-epi Emtricitabine-13C,15N2 retains the core structure of Emtricitabine but with specific isotopic labeling. The molecular formula is C8H10FN3O3S with additional isotopic notations indicating the presence of carbon-13 and nitrogen-15.
The molecular weight of 5-epi Emtricitabine-13C,15N2 is approximately 250.25 g/mol. The compound features a fluorinated pyrimidine ring and an oxathiolane moiety, which are critical for its function as a reverse transcriptase inhibitor.
As a modified version of Emtricitabine, 5-epi Emtricitabine-13C,15N2 participates in similar chemical reactions as its parent compound. It can undergo phosphorylation to form active triphosphate metabolites that inhibit reverse transcriptase activity.
The reaction mechanisms typically involve the conversion of 5-epi Emtricitabine into its triphosphate form through enzymatic processes facilitated by cellular kinases. This phosphorylation is essential for its antiviral activity.
The mechanism of action for 5-epi Emtricitabine-13C,15N2 involves its incorporation into viral DNA during replication. As a nucleoside analogue, it competes with natural nucleotides for incorporation by reverse transcriptase.
Once incorporated into the viral DNA strand, it leads to chain termination during DNA synthesis due to the lack of a 3'-hydroxyl group necessary for further nucleotide addition. This effectively halts viral replication and reduces viral load in infected individuals.
5-epi Emtricitabine-13C,15N2 is typically presented as a solid powder with specific melting points and solubility characteristics that may vary based on purity and formulation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile aligns with that of other nucleoside analogues, making it suitable for use in various biochemical assays.
5-epi Emtricitabine-13C,15N2 serves multiple roles in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: